molecular formula C11H7N3 B599696 [3,3'-Bipyridine]-5-carbonitrile CAS No. 1802-33-1

[3,3'-Bipyridine]-5-carbonitrile

Cat. No.: B599696
CAS No.: 1802-33-1
M. Wt: 181.198
InChI Key: XNLNVPMNYUHAIL-UHFFFAOYSA-N
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Description

Bipyridines are a class of chemical compounds which are known for their ability to act as ligands in coordination chemistry . They are characterized by two pyridine moieties linked together .


Synthesis Analysis

The synthesis of bipyridines often involves palladium-catalyzed reactions . For instance, Ye et al. reported the synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine .


Molecular Structure Analysis

The structure of bipyridine complexes can be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Scientific Research Applications

  • Antiviral and Antibacterial Properties : Some derivatives of bipyridine-3′-carbonitrile exhibit antiviral activity against Herpes Simplex virus type 1 and Hepatitis A virus, as well as antibacterial properties (Attaby et al., 2006). Similarly, other derivatives have shown promising antibacterial and antifungal activities (Karabasanagouda et al., 2009).

  • Catalysis and CO2 Reduction : Certain complexes, like Re(bipy-tBu)(CO)3Cl, where bipy represents bipyridine derivatives, have demonstrated improved catalytic activity in the reduction of carbon dioxide to carbon monoxide, which is significant for environmental applications (Smieja & Kubiak, 2010).

  • Organic Synthesis and Drug Development : The synthesis of various bipyridine derivatives has been explored for potential use in drug development. For instance, a series of bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety were synthesized for potential antibacterial testing (Thirumurugan & Perumal, 2009).

  • Optical and Electronic Properties : Research into the molecular composition, optical properties, and ligand-protein interactions of certain bipyridine carbonitriles, like 5-bromo-3-nitropyridine-2-carbonitrile, reveals potential for use in electronic and photophysical applications (Arulaabaranam et al., 2021).

  • Photoinitiating Systems for 3D Printing : Some bipyridine derivatives, such as 2-amino-4,6-diphenylpyridine-3-carbonitrile, have been studied for their potential as photoinitiating systems in vat photopolymerization 3D printing techniques, showcasing the versatility of these compounds in advanced manufacturing technologies (Fiedor et al., 2020).

  • Cardiotonic Drug Development : The cardiotonic drug milrinone, a derivative of bipyridine, has been extensively studied for its pharmacological properties and is known for its potency and reduced side effects compared to its analogs (Robertson et al., 1986).

Mechanism of Action

While specific information on the mechanism of action for “[3,3’-Bipyridine]-5-carbonitrile” is not available, it’s known that some bipyridines, such as 2,2’-bipyridine, are phosphodiesterase inhibitors that increase cardiac cAMP levels .

Safety and Hazards

While specific safety data for “[3,3’-Bipyridine]-5-carbonitrile” is not available, it’s important to handle all chemical substances with care. For example, 2,2’-Bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of bipyridines seem to point towards low-spin Co(II) redox shuttles with more negative redox potentials to be paired with a dye or dye mixture that absorbs into the near-infrared region .

Properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNVPMNYUHAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660345
Record name [3,3'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-33-1
Record name [3,3′-Bipyridine]-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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